4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound has been synthesized as a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound interacts with its bacterial targets through a distinctive mode of action. When used in conjunction with a cell-penetrating peptide octaarginine, it displays potent antibacterial activity .
Biochemical Pathways
Thiazole nucleus, a part of the compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The compound’s antibacterial activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide: Unique due to the presence of both a bromine atom and a thiazole ring.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to the combination of a bromine atom and a thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in scientific research.
Chemical Structure and Properties
The compound features a thiazole ring, a bromine atom, and a benzenesulfonamide group. The thiazole ring contributes to the compound's unique chemical properties, enhancing its biological activity.
Property | Description |
---|---|
Chemical Formula | CHBrNOS |
Molecular Weight | 295.14 g/mol |
Structure | Contains a thiazole ring linked to a benzenesulfonamide group |
The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria. The compound exhibits its antibacterial activity through several mechanisms:
- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of bacteria by disrupting their lipid biosynthesis and other essential biochemical pathways.
- Interaction with Cell-Penetrating Peptides : When used in conjunction with octaarginine (a cell-penetrating peptide), it demonstrates enhanced antibacterial efficacy.
- Binding to Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), which affects its pharmacokinetic properties. The binding constant between HSA and the compound is moderate to strong, suggesting significant interactions that may influence therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored using various spectroscopic techniques. Key findings include:
- Bioavailability : The compound shows sufficient bioavailability to exert its biological effects effectively.
- Metabolism : Preliminary studies suggest potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .
Antibacterial Properties
This compound has demonstrated potent antibacterial activity against various strains of bacteria:
Bacterial Strain | Activity Level |
---|---|
Gram-positive | High |
Gram-negative | Moderate |
This activity is attributed to the compound's ability to disrupt bacterial cell functions and inhibit growth.
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. Its thiazole moiety is often associated with enhanced biological activity against fungi.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Testing : A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains and found it comparable to standard antibiotics such as norfloxacin .
- In Vivo Studies : In vivo experiments demonstrated that derivatives of benzenesulfonamide exhibit significant antidiabetic activities when tested in streptozotocin-induced diabetic models . Although not directly related to the primary compound, these findings suggest potential broader applications in metabolic disorders.
Properties
IUPAC Name |
4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLDSBNISCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349961 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331972-47-5 | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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